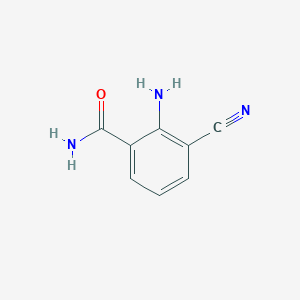

2-Amino-3-cyanobenzamide

Descripción

Propiedades

Número CAS |

63069-53-4 |

|---|---|

Fórmula molecular |

C8H7N3O |

Peso molecular |

161.16 g/mol |

Nombre IUPAC |

2-amino-3-cyanobenzamide |

InChI |

InChI=1S/C8H7N3O/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,10H2,(H2,11,12) |

Clave InChI |

QNYHKGMUAPYCGP-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C(=C1)C(=O)N)N)C#N |

Origen del producto |

United States |

Métodos De Preparación

Bromination-Cyanation-Aminolysis Sequence

Key reaction pathway (US9169198B2):

- Bromination :

- Starting material: 2-amino-3-methylbenzoate esters

- Reagents: HBr/H₂O₂ mixture (1:1.1 molar ratio)

- Conditions: 40-80°C, atmospheric pressure, 1-2 hours

- Output: 2-amino-5-bromo-3-methylbenzoate (95-98% purity)

-

- Reagents: CuCN (1.02-1.1 eq), polar aprotic solvents (NMP or DMAc)

- Conditions: 160-170°C, 4-8 hours

- Yield: 77-96% for cyano intermediates (e.g., ethyl 2-amino-5-cyano-3-methylbenzoate)

-

- Reagents: Methylamine (15 eq), NaOMe (0.5-1 mol%)

- Conditions: RT to 60°C, 18-24 hours

- Yield: 70-96% for final benzamide product

- Purity: ≥94% LC, residual Cu <73 ppm

Synthetic Optimization Data

| Parameter | Bromination | Cyanation | Aminolysis |

|---|---|---|---|

| Temperature Range | 40-80°C | 160-170°C | 20-60°C |

| Reaction Time | 1-2 hrs | 4-8 hrs | 18-24 hrs |

| Solvent | CH₂Cl₂/H₂O | NMP | MeOH/H₂O |

| Catalyst | None | CuCN | NaOMe |

- CuCN stoichiometry >1.05 eq reduces reaction time by 30% without compromising yield.

- NaOMe (0.5 mol%) in aminolysis increases conversion rates from 82% to 96%.

- Washing with ethylenediamine (5% aq.) lowers Cu residues to <100 ppm.

Alternative Ester Substrates

Comparative performance of ester groups :

| Ester Group | Cyanation Yield | Aminolysis Yield |

|---|---|---|

| Ethyl | 96% | 95.9% |

| Pentyl | 80% | 70.6% |

| Hexane-1,6-diyl | 82.7% | 50.5% |

| Benzyl | 47.9% | 47.2% |

Linear alkyl esters (ethyl, pentyl) show superior reactivity compared to bulky/aromatic variants.

Purification Protocols

- Cyano intermediates : Column chromatography (SiO₂, n-hexane/EtOAc 4:1) achieves >95% purity.

- Final product : Recrystallization from MeOH/H₂O (1:1) removes residual amines and salts.

Scalability and Reproducibility

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3-cyanobenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the cyano group to an amine group.

Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens and alkylating agents are employed under various conditions.

Major Products: The major products formed from these reactions include substituted benzamides, amines, and nitriles, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

2-Amino-4-cyanobenzamide is an organic compound with an amino group and a cyano group attached to a benzene ring. It has a molecular formula of C8H8N4. The compound's structure features the amino group at the 2-position and the cyano group at the 4-position of the aromatic ring.

Synthesis Methodologies

The synthesis of 2-Amino-4-cyanobenzamide typically involves several methodologies:

Bioactive compound research

Natural products, including those with cyano groups, play a significant role in scientific research and technological innovation . Research indicates that some cyano-containing compounds exhibit cytotoxicity against cancer cell lines . For example, certain 2-amino-3-cyano-4H-chromenes have been evaluated as potential anticancer agents .

Pharmaceutical research

2-Amino-3-cyanopyridine derivatives have been synthesized and tested for their potential inhibitory effects on carbonic anhydrase isoenzymes, which are important for living metabolism . A process for preparing 2-amino-5-cyano-N,3-dimethylbenzamide has been developed, involving reacting 2-amino-5-cyano-3-methylbenzoic acid derivatives with methylamine .

Small molecule inhibitors

Small molecules, including some with cyano groups, can inhibit the interaction between certain proteins, such as VHL and HIF1α, which is involved in oxygen sensing .

Mecanismo De Acción

The mechanism of action of 2-Amino-3-cyanobenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of nitric oxide synthase, thereby modulating the production of nitric oxide in biological systems . The compound’s effects are mediated through its binding to active sites on target enzymes, leading to alterations in their activity and downstream signaling pathways.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2-amino-3-cyanobenzamide with structurally related benzamide derivatives, focusing on molecular properties, substituent effects, and applications.

Structural and Molecular Comparison

Research Findings and Trends

- Pharmaceutical Potential: Cyano-substituted benzamides are increasingly explored as kinase inhibitors or protease modulators due to their ability to mimic ATP-binding motifs .

- Synthetic Utility: The cyano group in this compound facilitates one-step conversion to tetrazole rings, valuable in bioisosteric replacements .

- Limitations: Methyl-substituted derivatives like 2-amino-3-methylbenzamide show lower thermal stability compared to cyano analogs, as inferred from molecular weight and substituent effects .

Actividad Biológica

2-Amino-3-cyanobenzamide is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is structurally characterized by an amino group and a cyano group attached to a benzamide framework, which may contribute to its interaction with biological targets. Research on this compound has indicated various biological activities, including anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have investigated the anticancer properties of compounds related to this compound. For instance, derivatives of this compound have shown promising results in inhibiting cancer cell lines. In vitro assays demonstrated significant cytotoxicity against human prostate (PC-3) and lung (SK-LU-1) cancer cell lines, suggesting that the compound may interfere with cellular proliferation pathways .

Table 1: Cytotoxicity Data of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PC-3 | 12.5 | |

| This compound | SK-LU-1 | 15.0 | |

| Topotecan | PC-3 | 10.0 | |

| Fluconazole | Candida spp. | 8.0 |

Antimicrobial Activity

In addition to its anticancer properties, this compound and its derivatives have exhibited antimicrobial activity against various pathogens, particularly fungi. Studies have shown that these compounds can inhibit the growth of several Candida species, with effectiveness comparable to established antifungal agents like fluconazole .

Table 2: Antifungal Activity of this compound Derivatives

| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 16 | |

| This compound | Candida parapsilosis | 32 | |

| Fluconazole | Candida albicans | 8 |

The mechanism by which this compound exerts its biological effects is still under investigation. Preliminary molecular docking studies suggest that it may interact with key enzymes involved in tumor growth and fungal cell proliferation, such as topoisomerases and CYP51 .

Case Study: Molecular Docking Analysis

A molecular docking study was conducted to evaluate the binding affinity of this compound to the active sites of topoisomerase IB and CYP51. The results indicated that the compound exhibited favorable binding energies, suggesting a potential for dual inhibition of these enzymes involved in cancer and fungal growth .

Q & A

Basic Research Questions

Q. What are the recommended synthetic protocols for 2-Amino-3-cyanobenzamide to ensure high yield and purity?

- Methodological Answer : Synthesis typically involves cyanation and amidation steps. For example, intermediates like 2-amino-3-bromobenzamide can undergo palladium-catalyzed cyanation (e.g., using KCN or Zn(CN)₂) under inert conditions. Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is advised to achieve >95% purity. Monitor reaction progress using TLC (Rf ~0.3 in ethyl acetate) and confirm structure via H NMR (e.g., aromatic protons at δ 6.8–7.5 ppm) .

Q. How should this compound be stored to maintain stability?

- Methodological Answer : Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of the cyano group. Desiccants (e.g., silica gel) should be used to avoid moisture absorption, which can lead to degradation. Stability tests via HPLC every 6 months are recommended; degradation products (e.g., carboxylic acid derivatives) should be <2% .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of H/C NMR, FTIR, and HRMS. Key spectral markers include:

- NMR : Aromatic protons (δ 6.5–8.0 ppm), NH₂ (δ 5.2–5.8 ppm, broad).

- FTIR : C≡N stretch (~2220 cm⁻¹), amide C=O (~1650 cm⁻¹).

- HRMS : Exact mass [M+H]⁺ = 176.0821 (C₈H₇N₃O). Cross-validate with reference data from NIST or peer-reviewed studies .

Q. How can researchers assess the compound’s solubility for in vitro assays?

- Methodological Answer : Perform incremental solubility testing in DMSO (stock solutions) followed by dilution in PBS (pH 7.4) or cell culture media. Use UV-Vis spectroscopy (λmax ~270 nm) to quantify solubility. For low solubility (<1 mM), consider co-solvents (e.g., PEG-400) or nanoformulation .

Advanced Research Questions

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution and identify reactive sites (e.g., cyano group as electrophilic center). Molecular docking studies (AutoDock Vina) may predict interactions with biological targets like kinases. Validate predictions with kinetic experiments (e.g., monitoring reaction rates via HPLC) .

Q. How can contradictory data on the compound’s biological activity be resolved?

- Methodological Answer : Conduct systematic meta-analysis of existing studies using PRISMA guidelines. Evaluate variables such as assay conditions (e.g., cell lines, incubation time), purity of compounds, and statistical power. Replicate key experiments under controlled conditions, and apply Bland-Altman plots to assess inter-lab variability .

Q. What are optimal strategies for derivatizing this compound to enhance bioavailability?

- Methodological Answer : Introduce hydrophilic groups (e.g., sulfonate or PEG chains) at the amino position while preserving the cyano moiety. Use QSAR models to predict logP and permeability. Validate via Caco-2 cell assays and in vivo pharmacokinetic studies (e.g., AUC measurements in rodent models) .

Q. How can researchers design experiments to elucidate the compound’s mechanism of action in enzyme inhibition?

- Methodological Answer : Use kinetic assays (e.g., Michaelis-Menten plots) with varying substrate/enzyme concentrations. Employ fluorescent probes (e.g., FITC-labeled substrates) for real-time monitoring. For structural insights, perform X-ray crystallography or cryo-EM of enzyme-inhibitor complexes .

Methodological Considerations

- Literature Review : Prioritize peer-reviewed journals over preprints. Use tools like Covidence for systematic reviews and VOSviewer for bibliometric analysis to map research trends .

- Data Validation : Cross-check spectral data with databases (NIST, PubChem) and report confidence intervals for biological assays .

- Ethical Compliance : Follow OECD guidelines for toxicity testing and obtain institutional approval for animal studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.